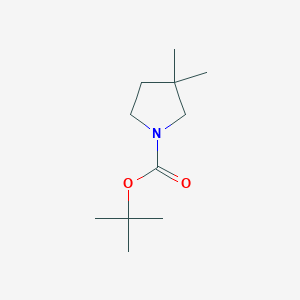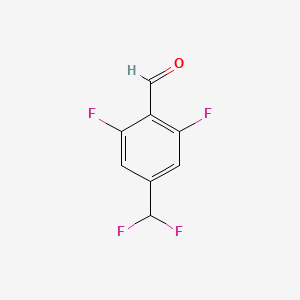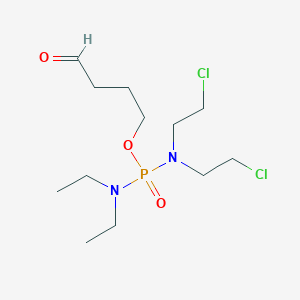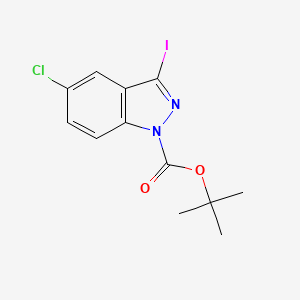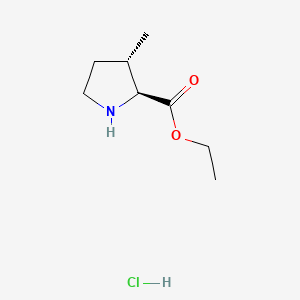
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same enzymatic reduction method. The process is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification. The high substrate concentration and wide substrate universality contribute to the high product yield and good industrial application prospects .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific stereochemical configurations.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is structurally similar but differs in its stereochemistry and functional groups.
Ethyl 2-nitrobutanoate: Another similar compound with different functional groups and reactivity.
Uniqueness
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
UVHFKZSBQNMVAK-LEUCUCNGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CCN1)C.Cl |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


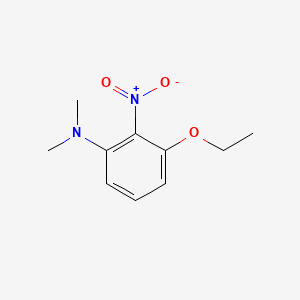

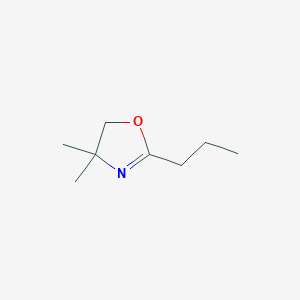
![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
